molecular formula C17H11ClN4O2S B8774635 3-(2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

3-(2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8774635
M. Wt: 370.8 g/mol
InChI Key: KOMSTGJUEZLNGL-UHFFFAOYSA-N
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Description

3-(2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C17H11ClN4O2S and its molecular weight is 370.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H11ClN4O2S

Molecular Weight

370.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(2-chloropyrimidin-4-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H11ClN4O2S/c18-17-20-10-8-15(21-17)14-11-22(16-13(14)7-4-9-19-16)25(23,24)12-5-2-1-3-6-12/h1-11H

InChI Key

KOMSTGJUEZLNGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C4=NC(=NC=C4)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-dichloropyrimidine (0.192 g, 1.29 mmol), 1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (0.45 g, 1.17 mmol), K2CO3 (1.17 ml, 2.34 mmol), 1,2-dimethoxyethane (5 ml) and tetrakis(triphenylphosphine)palladium (0.054 g, 0.047 mmol) were placed in a 25 mL of flask. The flask was evacuated and purged with nitrogen. The mixture was heated at 85° C. for 20 min then cooled to room temperature. The reaction mixture was filtered to give the title compound (320 mg, 73.7% yield) as white solids.
Quantity
0.192 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
73.7%

Synthesis routes and methods II

Procedure details

A mixture of compound 1e (15.00 g), 2,4-dichloropyrimidine (7.56 g) and tetrakis(triphenylphosphine)palladium(0) (4.51 g) in a solution of ethylene glycol dimethyl ether (200 mL) and aqueous Na2CO3 (2M, 60 mL) was refluxed overnight. The reaction was quenched with water and extracted with ethyl acetate. The combined organic phase was concentrated and the residue was purified on silica gel column (eluted with 100% dichloromethane and 3% acetone in dichloromethane) to provide 1-benzenesulfonyl-3-(2-chloro-pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine (1f) (7.83 g, 54%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.78 (d, J=8.0 Hz, 1H), 8.62 (d, J=5.6 Hz, 1H), 8.52 (d, J=4.8 Hz, 1H), 8.47 (s, 1H), 8.28 (d, J=7.6 Hz, 2H), 7.63 (t, J=7.6 HZ, 1H), 7.57 (d, J=5.2 Hz, 1H), 7.53 (t, J=8.0 Hz, 2H), 7.35 (dd, J=8.0 Hz, 4.8 Hz, 1H). MS (ESI) m/z: 371 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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